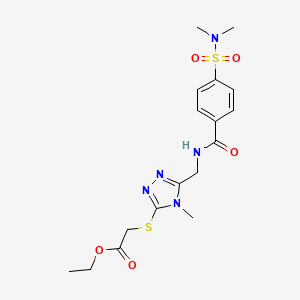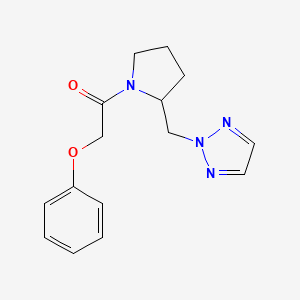![molecular formula C18H18N4O3 B2974029 2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034355-31-0](/img/structure/B2974029.png)
2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a dihydrobenzo[b][1,4]dioxin group and a tetrahydro-[1,2,4]triazino[4,5-b]indazol group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds . Theoretical calculations such as DFT/B3LYP method and 6-311++G(d,p) set can be used for further analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the dihydrobenzo[b][1,4]dioxin group might undergo reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a combination of experimental techniques and theoretical calculations .Scientific Research Applications
Synthetic Methodologies
The compound of interest shares structural similarities with benzodioxin and triazinoindazolone moieties. A study on the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives highlights a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization approach, indicating potential synthetic pathways for complex molecules with benzodioxin units (Gabriele et al., 2006).
Antimicrobial Activities
Compounds with 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests that the triazinoindazolone part of the query compound might also lend itself to applications in developing new antimicrobial agents.
Polymer Synthesis
The synthesis of benzoxazine monomers from compounds with benzodioxin units has been demonstrated, leading to high-performance thermosets with excellent thermal and mechanical properties (Gilbert et al., 2018). This points towards the potential use of the query compound in the development of new materials with desirable physical characteristics.
Molecular Recognition
Research on tetraoxacalix[2]arene[2]triazine derivatives, which share partial structural similarities with the query compound, has explored their application in molecular recognition, demonstrating the ability of these structures to form host-guest complexes with various molecules (Wang et al., 2010). This indicates potential applications in sensing, molecular recognition, and possibly drug delivery systems.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18-17-13-5-1-2-6-14(13)20-22(17)11-19-21(18)9-12-10-24-15-7-3-4-8-16(15)25-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAGDMFWXGTJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2973955.png)




![N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2973964.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)


![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride](/img/structure/B2973968.png)